4'-Fluoro-5-(trifluoromethyl)biphenyl-2-amine
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Overview
Description
4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is an aromatic amine compound characterized by the presence of both fluoro and trifluoromethyl groups on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism by which 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to various receptors and enzymes, influencing biological pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2,2’-Di(trifluoromethyl)biphenyl-4,4’-diamine
Comparison: Compared to similar compounds, 4’-Fluoro-5-(trifluoromethyl)biphenyl-2-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)11-7-9(13(15,16)17)3-6-12(11)18/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARCWNVZMRNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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